![molecular formula C₄₉H₈₈O₂ B1663489 Cholesteryl behenate CAS No. 61510-09-6](/img/structure/B1663489.png)
Cholesteryl behenate
Overview
Description
Cholesteryl behenate is a cholesterol ester associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Synthesis Analysis
Cholesterol esters of long-chain saturated fatty acids (C12 to C22), as well as those of the CIS unsaturated fatty acids (oleic, linoleic, and linolenic), were prepared by the ester interchange method . This method starts with cholesteryl acetate and the methyl esters of the fatty acids, using sodium ethylate as a catalyst .Molecular Structure Analysis
The molecular formula of Cholesteryl behenate is C49H88O2 . The molecular weight is 709.22 . The SMILES string representation is[H][C@@]1(CC[C@@]2([H])[C@]3([H])CC=C4CC@H[C@@]3([H])CC[C@]12C)OC(=O)CCCCCCCCCCCCCCCCCCCCC)C@HCCCC(C)C
. Chemical Reactions Analysis
Cholesteryl behenate is associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis
Cholesteryl behenate is a solid at room temperature . It is highly pure (>99%) and is stored in a freezer .Scientific Research Applications
Analytical Chemistry: Standard in Mass Spectrometry
Cholesteryl behenate is utilized as a standard in electrospray ionization tandem mass spectrometry for the analysis of cholesterol and cholesteryl esters . This application is crucial for the accurate quantification and identification of these compounds in biological samples, which is essential for various biochemical studies.
Biophysics: Study of Lipoprotein Structure
In biophysical research, cholesteryl behenate is associated with the neutral core of low-density lipoprotein (LDL) . The study of LDL structure and its interaction with cholesteryl behenate can provide insights into cardiovascular diseases and the development of potential treatments.
Medical Research: Atherosclerosis Studies
Cholesteryl behenate plays a role in the hydrolysis process of receptor-LDL complexes in lysosomes, releasing cholesterol from the esters . A defective enzyme responsible for this hydrolysis can lead to the formation of atherosclerotic lesions . Therefore, it’s used in medical research to understand and potentially treat atherosclerosis.
Drug Delivery Systems
Cholesterol-based compounds like cholesteryl behenate are explored for their potential in drug delivery systems . Their structural properties can be harnessed to create delivery vehicles that can effectively transport therapeutic agents to targeted areas in the body.
Development of Liquid Crystals and Gelators
Cholesteryl behenate contributes to the field of materials science through the development of cholesterol-based liquid crystals and gelators . These materials have unique properties that make them suitable for various technological applications, including displays and sensors.
Bioimaging Techniques
In bioimaging, cholesteryl behenate derivatives are investigated for their use in enhancing imaging techniques . They can be incorporated into compounds that provide better contrast or specificity in imaging biological tissues, aiding in diagnostics and research.
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Understanding the role of cholesterol and deciphering the underlying molecular events in development is highly relevant to developing new therapies . Cholesteryl behenate, also known as Cholesteryl docosanoate, Cholesterol, docosanoate, Cholesteryl behenate, Cholest-5-en-3-ol (3β)-, docosanoate, Cholesterol behenate is a product in category Cholesterols .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQXYUYHINMOC-FTAWAYKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210508 | |
Record name | Cholesteryl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl behenate | |
CAS RN |
61510-09-6 | |
Record name | Cholesteryl behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl behenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL BEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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